molecular formula C7H8FN5S B2758889 5-[1-(2-fluoroethyl)-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine CAS No. 1946812-88-9

5-[1-(2-fluoroethyl)-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine

Cat. No.: B2758889
CAS No.: 1946812-88-9
M. Wt: 213.23
InChI Key: HHDQRBSWVLWBQL-UHFFFAOYSA-N
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Description

5-[1-(2-fluoroethyl)-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains both pyrazole and thiadiazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-(2-fluoroethyl)-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine typically involves the reaction of pyrazole derivatives with thiadiazole precursors. One common method includes the reaction of pyrazole-4-carbaldehyde with 5-(substituted phenyl)-1,3,4-thiadiazol-2-amines in the presence of a suitable catalyst and solvent under controlled temperature conditions . The reaction is often carried out in ethanol under ultrasound irradiation, which enhances the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and energy-efficient methods, is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-[1-(2-fluoroethyl)-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[1-(2-fluoroethyl)-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[1-(2-fluoroethyl)-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[1-(2-fluoroethyl)-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine is unique due to its combination of pyrazole and thiadiazole rings, which confer distinct chemical and biological properties. Its fluorine substitution enhances its reactivity and potential biological activity compared to other similar compounds .

Properties

IUPAC Name

5-[1-(2-fluoroethyl)pyrazol-4-yl]-1,3,4-thiadiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FN5S/c8-1-2-13-4-5(3-10-13)6-11-12-7(9)14-6/h3-4H,1-2H2,(H2,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHDQRBSWVLWBQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCF)C2=NN=C(S2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FN5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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